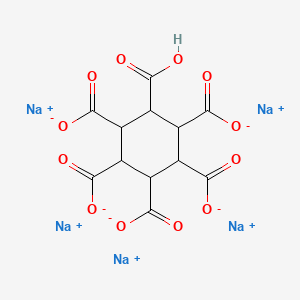
4-Nitrophenyl a-D-maltotetraoside
Descripción general
Descripción
4-Nitrophenyl a-D-maltotetraoside is a biochemical compound with the molecular formula C₃₀H₄₅NO₂₃ and a molecular weight of 787.67 g/mol . It is primarily used in biochemical research, particularly in the study of enzymatic activities. This compound is notable for its role as a substrate in enzymatic assays, where it helps in the detection and quantification of enzyme activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrophenyl a-D-maltotetraoside typically involves the glycosylation of maltotetraose with 4-nitrophenyl glycoside. The reaction is catalyzed by glycosyltransferases under controlled conditions to ensure the selective formation of the desired glycosidic bond. The reaction conditions often include a suitable solvent, such as dimethyl sulfoxide (DMSO), and a temperature range of 25-30°C to optimize the yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain optimal reaction conditions and ensure high purity and yield. The product is then purified using chromatographic techniques to remove any impurities and ensure consistency in quality.
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitrophenyl a-D-maltotetraoside undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by enzymes such as α-amylase, resulting in the cleavage of the glycosidic bond and release of 4-nitrophenol.
Oxidation and Reduction: Though less common, these reactions can modify the nitro group, affecting the compound’s reactivity and stability.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis typically uses buffer solutions at pH 7.0-8.0 and temperatures around 37°C.
Oxidation: Reagents like hydrogen peroxide can be used under mild conditions to oxidize the nitro group.
Major Products:
Hydrolysis: Produces 4-nitrophenol and maltotetraose.
Oxidation: Can yield various oxidized derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Nitrophenyl a-D-maltotetraoside is widely used in scientific research due to its versatility:
Chemistry: Utilized in enzymatic assays to study the activity of glycosidases and other carbohydrate-modifying enzymes.
Biology: Helps in understanding carbohydrate metabolism and enzyme kinetics.
Medicine: Used in diagnostic assays to detect enzyme deficiencies and other metabolic disorders.
Mecanismo De Acción
The primary mechanism of action for 4-Nitrophenyl a-D-maltotetraoside involves its role as a substrate for enzymes. When hydrolyzed by specific enzymes, it releases 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance at 400 nm. This property makes it an excellent tool for monitoring enzyme activity and studying enzyme kinetics.
Comparación Con Compuestos Similares
4-Nitrophenyl β-D-glucopyranoside: Another substrate used in enzymatic assays, but specific for β-glucosidases.
4-Nitrophenyl α-D-glucopyranoside: Similar to 4-Nitrophenyl a-D-maltotetraoside but with a single glucose unit.
4-Nitrophenyl α-D-maltoside: Contains two glucose units and is used for studying different enzymatic activities.
Uniqueness: this compound is unique due to its specific structure, which includes four glucose units linked to a 4-nitrophenyl group. This structure makes it particularly useful for studying enzymes that act on longer carbohydrate chains, providing insights that simpler substrates cannot offer .
Propiedades
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45NO23/c32-5-11-15(36)16(37)20(41)28(48-11)52-25-13(7-34)50-30(22(43)18(25)39)54-26-14(8-35)51-29(23(44)19(26)40)53-24-12(6-33)49-27(21(42)17(24)38)47-10-3-1-9(2-4-10)31(45)46/h1-4,11-30,32-44H,5-8H2/t11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSLEEASXYBLOE-RVXWVMNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45NO23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90984567 | |
| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
787.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66068-37-9 | |
| Record name | 4-Nitrophenyl-alpha-maltotetraose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066068379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90984567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















